![molecular formula C8H11N3 B2814029 N-Allyl-2-methyl-4-pyrimidinamine CAS No. 6381-00-6](/img/structure/B2814029.png)
N-Allyl-2-methyl-4-pyrimidinamine
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Overview
Description
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Another study used a microwave-assisted reaction in the presence of a homogeneous deprotonation system for N-allyl-functionalized uracil and thymine .Scientific Research Applications
Allylpalladium Complexes and N-Donor Ligands
Research by Jalón, Manzano, and Moreno-Lara (2005) delves into the synthesis of new didentate N-donor ligands and their allylpalladium derivatives, examining processes like apparent allyl rotation and Pd−N bond rupture. Their study proposes associative mechanisms involving five-coordinate intermediates, indicating potential applications in catalytic processes and the synthesis of complex molecules (Jalón, Manzano, & Moreno-Lara, 2005).
Iron and Cobalt Complexes in Polymerization
Cámpora, Naz, Palma, Rodríguez-Delgado, Álvarez, Tritto, and Boggioni (2008) explored the synthesis and ethylene polymerization catalysis of iron and cobalt complexes containing 4-alkyl-2,6-diiminopyridine ligands. The presence of 4-allyl groups in these complexes was found to lead to higher molecular weight polymers, suggesting applications in material science and industrial polymer production (Cámpora et al., 2008).
Antiviral Activity of Pyrimidine Derivatives
Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, and Balzarini (2003) reported on the synthesis and antiviral activity of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating significant inhibition of retrovirus replication. This highlights the potential of pyrimidine derivatives in developing antiretroviral therapies (Hocková et al., 2003).
Capillary Electrophoresis for Substance Analysis
Ye, Huang, Li, Xiang, and Xu (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, demonstrating the method's potential for quality control in pharmaceutical analysis (Ye et al., 2012).
Synthesis of Uracil and Thymine Derivatives
Malik, Singh, and Kumar (2005) described a regioselective synthesis of 1-allyl-/1-arylmethyl-uracil and thymine derivatives, outlining a method potentially valuable in the synthesis of nucleoside analogs and fluorescent probes (Malik, Singh, & Kumar, 2005).
Future Directions
The future directions in the research and application of “N-Allyl-2-methyl-4-pyrimidinamine” and related compounds could involve the development of new agrochemicals . The increasing evolution of pesticide resistance makes pyrimidinamine derivatives promising candidates due to their outstanding activity and unique mode of action .
properties
IUPAC Name |
2-methyl-N-prop-2-enylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-5-10-8-4-6-9-7(2)11-8/h3-4,6H,1,5H2,2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNKKMKGKRQVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-2-methyl-4-pyrimidinamine |
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